(2-bromoimidazol-1-yl) morpholine-4-carboxylate
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Overview
Description
(2-bromoimidazol-1-yl) morpholine-4-carboxylate is a compound that combines the structural features of morpholine, imidazole, and a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromoimidazol-1-yl) morpholine-4-carboxylate typically involves the reaction of morpholine-4-carboxylic acid with 2-bromo-imidazole in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-bromoimidazol-1-yl) morpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce imidazole N-oxides .
Scientific Research Applications
(2-bromoimidazol-1-yl) morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2-bromoimidazol-1-yl) morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromine substituent can participate in halogen bonding, while the imidazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine Derivatives: Compounds such as morpholine-4-carboxylic acid and its esters.
Imidazole Derivatives: Compounds like 2-bromo-imidazole and its analogs.
Uniqueness
(2-bromoimidazol-1-yl) morpholine-4-carboxylate is unique due to the combination of morpholine and imidazole moieties, along with the presence of a bromine substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H10BrN3O3 |
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Molecular Weight |
276.09 g/mol |
IUPAC Name |
(2-bromoimidazol-1-yl) morpholine-4-carboxylate |
InChI |
InChI=1S/C8H10BrN3O3/c9-7-10-1-2-12(7)15-8(13)11-3-5-14-6-4-11/h1-2H,3-6H2 |
InChI Key |
XCWQGQVBZFDYDR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)ON2C=CN=C2Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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